molecular formula C8H9N3 B186191 1-(Azidomethyl)-2-methylbenzene CAS No. 126799-83-5

1-(Azidomethyl)-2-methylbenzene

Cat. No. B186191
M. Wt: 147.18 g/mol
InChI Key: TWZXVFYNRLIXRY-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-methylbenzene is a compound that can be associated with azidoiodinanes, a class of compounds that have been synthesized from benziodoxoles and trimethylsilyl azide to form stable, crystalline compounds1. These compounds are of interest due to their potential utility in organic synthesis, particularly in the azidation of various organic substrates1.



Synthesis Analysis

The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-2-methylbenzene, involves the reaction of benziodoxoles with trimethylsilyl azide1. This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds1. The synthesis is notable for its mild reaction conditions, which could be advantageous for the synthesis of 1-(Azidomethyl)-2-methylbenzene and related compounds1.



Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry1. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine1. This information is crucial for understanding the molecular structure of 1-(Azidomethyl)-2-methylbenzene, as it likely shares similar structural characteristics1.



Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes1. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines1. Additionally, the photoreaction of 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring, leads to the formation of benzofuroxan and involves a triplet nitrene intermediate1. These findings suggest that 1-(Azidomethyl)-2-methylbenzene could undergo similar photoreactions or serve as a reagent for azidation1.



Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR)1. However, specific physical and chemical properties of 1-(Azidomethyl)-2-methylbenzene are not provided in the search results.


Scientific Research Applications

1. Catalytic Applications

  • Summary of the Application: This compound is used in the synthesis of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications . Triazole moieties were introduced using the CuAAC click-reaction, with the aim of expanding the number of coordination sites on the bispidine core .
  • Methods of Application: The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides . The new class of triazole-bispidines was characterized, and their chelation capabilities were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD) .
  • Results or Outcomes: The suitability of these molecules as metal ligands for the catalytic Henry reaction was demonstrated with copper and zinc .

2. Corrosion Inhibition

  • Summary of the Application: 1-(Azidomethyl)-2-methylbenzene is used in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine with potential inhibitory activity against acidic corrosion of steels .
  • Methods of Application: Ten 1,4-disubstituted 1,2,3-triazoles were synthesized from one of 1-(azido-methyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene, generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl thymine .
  • Results or Outcomes: The corrosion inhibiting properties of some of these compounds were determined by means of an electrochemical technique .

3. Metal-Organic Frameworks

  • Summary of the Application: This compound is used in the synthesis of new metal-organic frameworks (MOFs). MOFs are a class of three-dimensional hybrid materials, composed of metal ions or metal ion clusters as nodes bridged by organic ligands .
  • Methods of Application: An azidomethyl-appended benzene dicarboxylic acid (H2bdc-CH2N3) was synthesized and introduced into both IRMOF-1 (IRMOF-1-CH2N3) and UiO-66 (UiO-66-CH2N3) structure types. The pendant alkyl azide groups in these MOFs were amenable to postsynthetic modification (PSM) with alkynes via copper(I)-catalyzed azide−alkyne cycloaddition (CuAAC) “click” reactions .
  • Results or Outcomes: The azidomethyl groups in UiO-66-CH2N3 could be reduced using trimethylphosphine and water via Staudinger reduction to primary benzylic amines. Powder X-ray diffraction and surface area measurements showed that aminomethyl-appended UiO-66 (UiO-66-CH2NH2) retained crystallinity and porosity .

4. Cross-Linkers in Material Sciences

  • Summary of the Application: Organic azides, including “1-(Azidomethyl)-2-methylbenzene”, are used as cross-linkers in material sciences .
  • Methods of Application: The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
  • Results or Outcomes: The propensity of organic azides to release nitrogen by thermal activation or photolysis produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking. This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

5. Ligand in Energetic Coordination Compounds

  • Summary of the Application: This compound is used as a ligand in energetic coordination compounds .
  • Methods of Application: Shortening the alkyl chain in 1‐(Azidoethyl)‐5H‐tetrazole (AET) to a methylene bridge results in the formation of highly sensitive 1‐(azidomethyl)‐5H‐tetrazole (AzMT), which exhibits a greatly increased enthalpy of formation .
  • Results or Outcomes: A drastically increased detonation performance is calculated .

Safety And Hazards

The safety data sheet for a similar compound, 1-(Azidomethyl)-2-fluorobenzene, indicates that it is classified as a flammable liquid and vapor, and it causes skin irritation3. However, specific safety and hazard information for 1-(Azidomethyl)-2-methylbenzene is not available in the search results.


properties

IUPAC Name

1-(azidomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZXVFYNRLIXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-2-methylbenzene

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